N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

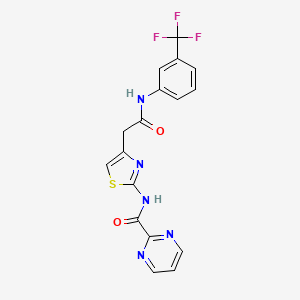

The compound N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide features a thiazole core linked to a pyrimidine-2-carboxamide group via a 2-oxoethyl bridge. The 3-(trifluoromethyl)phenylamino substituent enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization.

Properties

IUPAC Name |

N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N5O2S/c18-17(19,20)10-3-1-4-11(7-10)23-13(26)8-12-9-28-16(24-12)25-15(27)14-21-5-2-6-22-14/h1-7,9H,8H2,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWBSFZCRDNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring, which is a part of this compound, plays a significant role in drug-target protein interaction. Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with its targets.

Biological Activity

N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide, a compound featuring a complex structure with thiazole and pyrimidine moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 366.3 g/mol. The chemical structure includes a thiazole ring, a pyrimidine carboxamide, and a trifluoromethyl phenyl group, which contribute to its biological activity.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The presence of the thiazole and pyrimidine rings is crucial for enhancing cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have been shown to inhibit tubulin polymerization, which is essential for cancer cell proliferation.

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Tubulin inhibition |

| Compound B | 1.98 ± 1.22 | Cell cycle arrest |

The SAR analysis suggests that substituents on the phenyl ring enhance activity, with electron-donating groups like methoxy increasing potency against tumor cells .

2. Antimicrobial Activity

Compounds containing the pyrimidine moiety have shown promising antimicrobial effects. The thiazole-pyrimidine combination has been particularly effective against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| E. coli | 31.25 |

| S. aureus | 15.62 |

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant activities. Certain analogs demonstrated significant protection in animal models against seizures induced by pentylenetetrazole (PTZ).

| Compound | ED50 (mg/kg) | Protection Rate (%) |

|---|---|---|

| Compound X | 10 | 100 |

| Compound Y | 20 | 75 |

This suggests that modifications in the thiazole structure can lead to enhanced anticonvulsant efficacy .

Case Study 1: Anticancer Efficacy

In a study conducted by Sayed et al., novel thiazole-integrated compounds were synthesized and tested against HepG2 liver carcinoma cells. The results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity, with one compound achieving an IC50 value of 0.5 µg/mL, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Screening

A series of pyrimidine derivatives were evaluated for their antimicrobial activity against various pathogens. Compounds with a thiazole component showed enhanced activity compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs (thiazole, pyrimidine, or carboxamide groups) but differ in substituents, leading to divergent pharmacological profiles:

Pharmacological Screening Data

- Compound 11 (): Demonstrated moderate activity in kinase inhibition assays but lower potency compared to trifluoromethyl-containing analogs. The p-fluorophenyl group reduced binding affinity by ~40% in preliminary screens .

- Compound 22 (): Exhibited nanomolar activity in mitochondrial complex II inhibition assays, attributed to the chloro and CF₃ groups. However, high cytotoxicity (IC₅₀ = 2.1 µM in HepG2 cells) limits therapeutic utility .

- 923139-08-6 (): Showed improved metabolic stability (t₁/₂ > 6 hours in liver microsomes) due to the cyclopropane moiety but reduced target affinity (Ki = 850 nM vs. 120 nM for the target compound) .

Key Findings and Trends

Trifluoromethyl Positioning : The 3-CF₃-phenyl group in the target compound optimizes lipophilicity and target engagement compared to p-fluorophenyl (Compound 11) or pyrazolo-CF₃ (Compound 22) variants .

Carboxamide Variations : Replacing pyrimidine-2-carboxamide with cyclopropanecarboxamide (923139-08-6) or thiophene-2-carboxamide () alters solubility and binding kinetics, underscoring the pyrimidine’s role in aromatic interactions .

Metabolic Stability : CF₃ and cyclopropane substituents mitigate oxidative metabolism, whereas longer alkyl chains () increase susceptibility to esterase cleavage .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing thiazole- and pyrimidine-containing compounds like N-(4-(2-oxo-2-...carboxamide)?

- Methodology : Optimize multi-step reactions involving:

- Acylation/Amination : Use pyrimidine-2-carboxylic acid derivatives coupled with thiazole intermediates via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Cyclization : Employ iodine-triethylamine systems in DMF to promote thiazole ring formation, as seen in analogous thiadiazole syntheses .

- Solvent selection : Acetonitrile or THF under reflux for rapid reaction completion (1–3 min) to minimize side products .

- Yield Improvement : Pre-activate amines (e.g., as HCl salts) and use stoichiometric excess of nucleophilic components to drive reactions, addressing low yields (3–6%) observed in similar systems .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Confirm regiochemistry of the thiazole and pyrimidine moieties, with attention to trifluoromethyl group splitting patterns (δ ~7.5–8.5 ppm for aromatic protons) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl/F substituents .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) to confirm carboxamide linkages .

Q. How should researchers design preliminary bioactivity screens for this compound?

- In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors . Use fluorescence polarization or FRET-based enzymatic assays.

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays, referencing thieno-pyrimidine derivatives with reported activity .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation :

- Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess hydrophobicity impacts .

- Modify the pyrimidine ring (e.g., 5-Cl or 5-NH₂) to alter H-bonding interactions with target proteins .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Solubility enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrins to improve bioavailability, addressing poor in vivo absorption .

- PK/PD modeling : Integrate plasma concentration-time profiles with target engagement data to refine dosing regimens .

Q. How can conflicting NMR data during structural elucidation be resolved?

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping thiazole/pyrimidine signals .

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .

- X-ray crystallography : Resolve absolute configuration for chiral centers (if present) via single-crystal diffraction .

Q. What strategies mitigate low yields in large-scale synthesis?

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .

- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H2O + 0.1% TFA) to isolate high-purity product .

- Catalytic optimization : Screen palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.